molecular formula C21H28N4O3 B2749619 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320889-08-3

3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2749619
CAS No.: 2320889-08-3
M. Wt: 384.48
InChI Key: NNYQSWVLMNBHGY-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with the molecular formula C21H28N4O3 and a molecular weight of 384.48 g/mol. This compound is notable for its unique structure, which includes a piperidine ring, a pyridazine ring, and a methoxypyridine moiety. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-21(2,3)17-7-8-18(24-23-17)28-14-15-9-12-25(13-10-15)20(26)16-6-5-11-22-19(16)27-4/h5-8,11,15H,9-10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYQSWVLMNBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyridazine and piperidine intermediates, followed by their coupling through an oxymethyl linkage. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like tert-butyl lithium for specific steps. Industrial production methods would scale up these reactions, ensuring purity and yield through optimized conditions and purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridine moiety, using reagents like sodium hydride and alkyl halides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, using boronic acids and palladium catalysts to form new carbon-carbon bonds.

Scientific Research Applications

3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar compounds include other piperidine and pyridazine derivatives, such as:

    [4-(Pyridazin-3-yl)piperidin-1-yl]methanone: Lacks the tert-butyl and methoxypyridine groups, resulting in different chemical properties and biological activities.

    [4-(6-Tert-butylpyridazin-3-yl)piperidin-1-yl]methanone:

    [4-(Pyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone: Lacks the tert-butyl group, which can influence its stability and interaction with molecular targets

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